molecular formula C19H15N5S B14008764 2-Methylsulfanyl-6,7-diphenylpteridin-4-amine CAS No. 15263-43-1

2-Methylsulfanyl-6,7-diphenylpteridin-4-amine

Cat. No.: B14008764
CAS No.: 15263-43-1
M. Wt: 345.4 g/mol
InChI Key: BPYYFYLFWDJZQW-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-6,7-diphenylpteridin-4-amine is a chemical compound known for its unique structure and properties It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-6,7-diphenylpteridin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process requires careful control of reaction parameters, including temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-6,7-diphenylpteridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-Methylsulfanyl-6,7-diphenylpteridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-6,7-diphenylpteridin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

2-Methylsulfanyl-6,7-diphenylpteridin-4-amine can be compared with other similar compounds, such as:

    2-Methylsulfanyl-6,7-diphenylpteridin-4-one: This compound has a similar structure but differs in the functional group at the 4-position.

    6,7-Diphenylpteridin-4-amine: This compound lacks the methylsulfanyl group, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications.

Properties

IUPAC Name

2-methylsulfanyl-6,7-diphenylpteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5S/c1-25-19-23-17(20)16-18(24-19)22-15(13-10-6-3-7-11-13)14(21-16)12-8-4-2-5-9-12/h2-11H,1H3,(H2,20,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYYFYLFWDJZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283409
Record name 2-methylsulfanyl-6,7-diphenylpteridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15263-43-1
Record name NSC31271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylsulfanyl-6,7-diphenylpteridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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